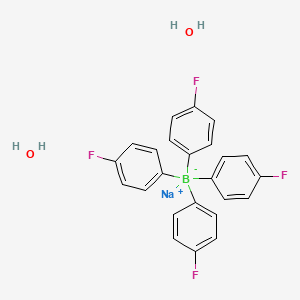

Sodium tetrakis(4-fluorophenyl)borate dihydrate, 98%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium tetrakis(4-fluorophenyl)borate dihydrate (NaTBF4·2H2O) is a white, crystalline compound that is used in a variety of scientific and industrial applications. It is a common reagent used in organic and inorganic synthesis, as well as an important component in a variety of research experiments.

Aplicaciones Científicas De Investigación

- Sodium tetrakis(4-fluorophenyl)borate dihydrate serves as a cation exchanger in the preparation of organic pseudoisocyanine nanoparticles. These nanoparticles find applications in imaging, sensing, and drug delivery due to their unique optical properties and biocompatibility .

- Researchers utilize this compound in the development of polymeric membrane sensors. These sensors can detect specific ions or molecules in various samples, such as environmental pollutants, biological fluids, or industrial process streams. The incorporation of Sodium tetrakis(4-fluorophenyl)borate dihydrate enhances the selectivity and sensitivity of these sensors .

- Sodium tetrakis(4-fluorophenyl)borate dihydrate acts as a dopant in the fabrication of valinomycin-based potassium-selective membranes. Valinomycin is a natural ionophore that selectively binds potassium ions. By incorporating Sodium tetrakis(4-fluorophenyl)borate dihydrate, researchers enhance the membrane’s performance in potassium ion detection and quantification .

- In analytical chemistry, Sodium tetrakis(4-fluorophenyl)borate dihydrate serves as a reagent for the two-phase titration of nonionic surfactants in the presence of anionic surfactants. This method allows precise determination of nonionic surfactant concentrations, which is crucial in various industrial processes and environmental monitoring .

- Although less common, Sodium tetrakis(4-fluorophenyl)borate dihydrate can act as a catalyst in specific organic transformations. Researchers have explored its use in various reactions, such as cross-coupling reactions, Suzuki-Miyaura coupling, and C-H activation processes. Its unique boron-centered structure contributes to its catalytic activity .

- Scientists investigate the photophysical properties of Sodium tetrakis(4-fluorophenyl)borate dihydrate, including its absorption and emission spectra. These studies aid in designing fluorescent probes and sensors for detecting specific analytes in biological and environmental samples .

Cation Exchanger in Organic Pseudoisocyanine Nanoparticles

Polymeric Membrane Sensors

Dopant for Valinomycin-Based Potassium-Selective Membranes

Two-Phase Titration of Nonionic Surfactants

Catalyst in Organic Synthesis

Photophysical Studies and Fluorescence Sensing

Mecanismo De Acción

Target of Action

Sodium tetrakis(4-fluorophenyl)borate dihydrate primarily targets nonionic surfactants . These are substances that lower the surface tension between two liquids or between a liquid and a solid. They play a crucial role in many industrial processes and consumer products, including detergents, emulsifiers, and dispersants .

Mode of Action

This compound interacts with its targets through a process known as two-phase titration . In this method, the compound is used as a reagent to measure the concentration of nonionic surfactants in the presence of anionic surfactants . The interaction results in the formation of a separate phase, which can be measured to determine the concentration of the nonionic surfactant .

Biochemical Pathways

It’s known that the compound plays a role in thepotentiometric measurement of ammonia and blood urea nitrogen (BUN) sensors . This suggests that it may influence pathways related to nitrogen metabolism.

Pharmacokinetics

Given its use as a reagent in laboratory settings, it’s likely that its bioavailability and pharmacokinetics are primarily determined by the conditions of the experiment, including the ph, temperature, and concentration of the solution .

Result of Action

The primary result of Sodium tetrakis(4-fluorophenyl)borate dihydrate’s action is the quantification of nonionic surfactants in a given sample . This allows for the accurate measurement of these substances in various industrial and laboratory contexts .

Action Environment

The action, efficacy, and stability of Sodium tetrakis(4-fluorophenyl)borate dihydrate are influenced by several environmental factors. These include the presence of other surfactants , the pH of the solution , and the temperature at which the reaction takes place . It’s also worth noting that the compound is hygroscopic , meaning it readily absorbs moisture from the environment .

Propiedades

IUPAC Name |

sodium;tetrakis(4-fluorophenyl)boranuide;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BF4.Na.2H2O/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;;;/h1-16H;;2*1H2/q-1;+1;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDGDEJOIBMWJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.O.O.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BF4NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium tetrakis(4-fluorophenyl)borate dihydrate | |

CAS RN |

207683-22-5 |

Source

|

| Record name | Na-tetrakis(4-fluorophenyl)borate, 2H2O | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester](/img/structure/B6343331.png)

![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)

![Benzoic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester](/img/structure/B6343359.png)

![7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6343371.png)